REACTION_CXSMILES
|
[C:1]([C:4]1[C:8]([CH3:9])=[CH:7][NH:6][C:5]=1[CH3:10])(=[O:3])[CH3:2].C1C(=O)N([Br:18])C(=O)C1.S([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[C:1]([C:4]1[C:8]([CH3:9])=[C:7]([Br:18])[NH:6][C:5]=1[CH3:10])(=[O:3])[CH3:2] |f:2.3.4|
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Name
|
|
Quantity
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2.89 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(NC=C1C)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.75 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes at same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
were removed by evaporation
|
Type
|
ADDITION
|
Details
|
Water (100 mL) was added to the mixture
|
Type
|
FILTRATION
|
Details
|
the precipitates were collected by filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |